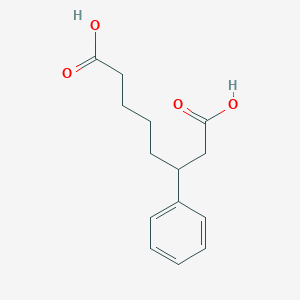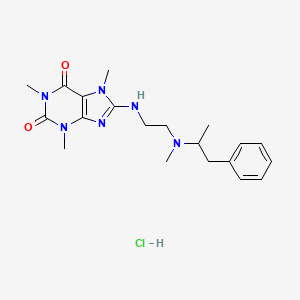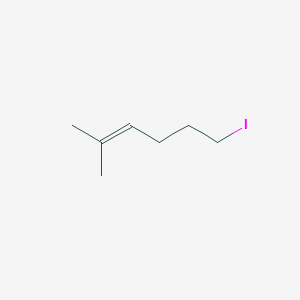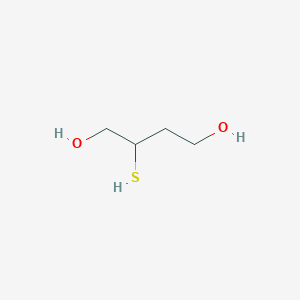
2-Sulfanylbutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylbutane-1,4-diol is an organic compound with the molecular formula C4H10O2S It is a thiol-containing diol, characterized by the presence of both hydroxyl (-OH) and sulfanyl (-SH) functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylbutane-1,4-diol typically involves the reaction of 1,4-butanediol with hydrogen sulfide (H2S) under specific conditions. One common method is the thiolation of 1,4-butanediol using a thiolating agent such as thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include a temperature range of 50-100°C and a suitable solvent like ethanol or water.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor under controlled conditions. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity. The product is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Sulfanylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halides or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), acetic anhydride (Ac2O)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Halides, esters
Applications De Recherche Scientifique
2-Sulfanylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity and protein function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers, resins, and other materials with specific properties, such as enhanced flexibility and durability.
Mécanisme D'action
The mechanism of action of 2-Sulfanylbutane-1,4-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity through the formation of disulfide bonds or other covalent modifications.
Pathways Involved: It can influence redox signaling pathways, affecting cellular processes such as apoptosis, proliferation, and differentiation. The presence of both hydroxyl and sulfanyl groups allows it to participate in a wide range of biochemical reactions.
Comparaison Avec Des Composés Similaires
1,4-Butanediol: A diol with the formula C4H10O2, used in the production of plastics and solvents.
2-Butyne-1,4-diol: An alkyne-containing diol with the formula C4H6O2, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of 2-Sulfanylbutane-1,4-diol:
- The presence of the sulfanyl group distinguishes it from other diols, providing unique chemical reactivity and potential applications.
- Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in synthetic chemistry.
- The dual functionality of hydroxyl and sulfanyl groups allows it to interact with a wide range of biological targets, making it a valuable compound in biomedical research.
Propriétés
Numéro CAS |
64131-52-8 |
|---|---|
Formule moléculaire |
C4H10O2S |
Poids moléculaire |
122.19 g/mol |
Nom IUPAC |
2-sulfanylbutane-1,4-diol |
InChI |
InChI=1S/C4H10O2S/c5-2-1-4(7)3-6/h4-7H,1-3H2 |
Clé InChI |
GJRLHZCKWCARHD-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(CO)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)



![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
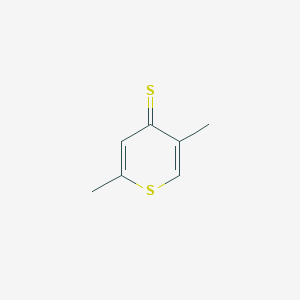
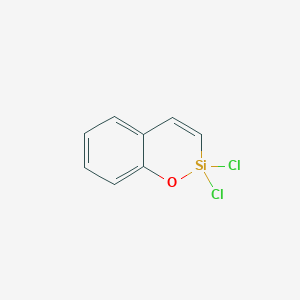
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
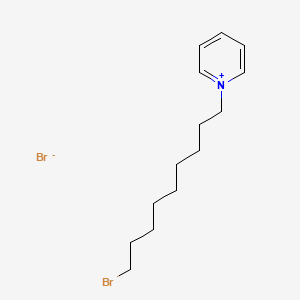

![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
